Home > Products > Screening Compounds P29272 > 5,7-Difluorochroman-4-ol
5,7-Difluorochroman-4-ol - 917248-51-2

5,7-Difluorochroman-4-ol

Catalog Number: EVT-1713760
CAS Number: 917248-51-2
Molecular Formula: C9H8F2O2
Molecular Weight: 186.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(R)-5,7-Difluorochroman-4-ol is a chiral molecule with a chroman ring system, characterized by a benzene ring fused to a heterocyclic six-membered oxygen-containing ring. The molecule is substituted with two fluorine atoms at the 5 and 7 positions, and a hydroxyl group at the 4 position. This particular isomer, (R)-5,7-Difluorochroman-4-ol, is significant as it is the enantiomer used in the synthesis of Tegoprazan [, ].

(S)-4-(5,7-difluorochroman-4-yloxy)-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide (Tegoprazan)

    Compound Description: Tegoprazan is a potent and selective potassium-competitive acid blocker (P-CAB) that inhibits gastric H+/K+-ATPase. It exhibits excellent moisture absorption, precipitation stability, water solubility, and stability in both liquid and solid phases []. Studies have demonstrated its efficacy in inhibiting histamine-induced gastric acid secretion in dogs, making it a potential therapeutic option for gastric acid-related and motility-impaired diseases [].

(2R,4S)-6,8-dimethyl-7-hydroxy-4′-methoxy-4,2″-oxidoflavan-5-O-β-d-6″-O-acetyl-glucopyranoside

    Compound Description: This compound is a new flavan-4-ol glycoside isolated from the rhizomes of Abacopteris penangiana []. It exhibits significant anticancer activity against HeLa and L929 cell lines in vitro [].

(2R,4S)-5,7-O-β-d-di-glucopyranosyloxy-4′-methoxy-6,8-dimethyl-4,2″-oxidoflavane

    Compound Description: This is another new flavan-4-ol glycoside isolated from the rhizomes of Abacopteris penangiana, demonstrating significant anticancer activities against HeLa and L929 cell lines in vitro [].

3-Benzyl-5,7-dimethoxychroman-4-ol

    Compound Description: This compound's crystal structure exhibits O—H⋯O hydrogen bonds connecting molecules in parallel layers along the b-axis [].

5,7-Dichloroquinolin-8-ol

    Compound Description: This compound forms a complex with copper ions, enabling the preconcentration and determination of copper in seawater samples [].

Overview

5,7-Difluorochroman-4-ol is a chiral compound classified as a chroman derivative. Its molecular formula is C9H8F2O2C_9H_8F_2O_2 with a molecular weight of approximately 186.16 g/mol. The compound features a chroman core with hydroxyl functionality at the 4-position and fluorine substituents at the 5 and 7 positions. The introduction of fluorine atoms enhances the compound's stability and bioactivity, making it significant in medicinal chemistry and various industrial applications. 5,7-Difluorochroman-4-ol is recognized for its potential therapeutic properties, including anti-inflammatory and anticancer activities, as well as its role as an intermediate in the synthesis of pharmaceuticals like Tegoprazan, a potassium-competitive acid blocker used for treating gastroesophageal reflux disease.

Source and Classification

5,7-Difluorochroman-4-ol is synthesized primarily from its precursor, 5,7-difluorochroman-4-one, through asymmetric reduction processes. This compound belongs to the class of chromanols, which are known for their diverse biological activities. Chroman derivatives have been extensively studied for their potential applications in drug development due to their ability to interact with various biological systems.

Synthesis Analysis

Methods and Technical Details

The synthesis of 5,7-Difluorochroman-4-ol typically involves the asymmetric reduction of 5,7-difluorochroman-4-one using ketoreductase enzymes. This process employs coenzymes and a coenzyme recycling system to achieve high chiral selectivity and conversion rates. The reaction conditions are generally mild, utilizing environmentally friendly organic solvents to enhance sustainability.

Key Steps in Synthesis:

  1. Starting Material: 5,7-Difluorochroman-4-one.
  2. Reagents: Ketoreductase enzymes, coenzymes (such as NADPH), and organic solvents.
  3. Conditions: Mild temperature and pressure to ensure high selectivity.
  4. Outcome: Formation of (R)-5,7-Difluorochroman-4-ol with high chiral purity.

Industrial production methods mirror laboratory synthesis but are optimized for efficiency and cost-effectiveness to meet commercial demands.

Molecular Structure Analysis

Structure and Data

The molecular structure of 5,7-Difluorochroman-4-ol is characterized by:

  • Core Structure: Chroman ring system.
  • Functional Groups: Hydroxyl group (-OH) at the 4-position; fluorine atoms at the 5 and 7 positions.

Molecular Data:

  • IUPAC Name: (4R)-5,7-difluoro-3,4-dihydro-2H-chromen-4-ol
  • InChI Key: InChI=1S/C9H8F2O2/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4,7,12H,1-2H2/t7-/m1/s1.
Chemical Reactions Analysis

Reactions and Technical Details

5,7-Difluorochroman-4-ol can undergo several types of chemical reactions:

  1. Oxidation: The hydroxyl group can be oxidized to form 5,7-difluorochroman-4-one.
    • Common Reagents: Potassium permanganate or chromium trioxide.
  2. Reduction: The compound can be further reduced to yield different alcohol derivatives.
    • Common Reagents: Sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: Fluorine atoms can be substituted with other functional groups under specific conditions.
    • Common Reagents: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

The outcomes of these reactions depend significantly on the specific reagents and conditions employed during experimentation.

Mechanism of Action

Process and Data

As an intermediate in the synthesis of Tegoprazan, 5,7-Difluorochroman-4-ol exhibits a mechanism of action primarily through its interaction with gastric H+/K+-ATPase. This enzyme is crucial for gastric acid secretion regulation.

Mechanism Details:

  1. Target Enzyme: Gastric H+/K+-ATPase.
  2. Mode of Action: Acts as a potassium competitor, inhibiting acid secretion effectively.
  3. Pharmacokinetics: Its solubility and physicochemical properties influence its bioavailability in biological systems.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

5,7-Difluorochroman-4-ol possesses several notable physical and chemical properties:

  1. Appearance: Typically appears as a solid or crystalline substance.
  2. Solubility: Soluble in organic solvents; limited solubility in water.
  3. Stability: Enhanced stability attributed to fluorine substituents.

Relevant Data:

  • Melting Point: Data not specified in sources but generally expected to align with similar chromanol compounds.

These properties make it suitable for various applications in medicinal chemistry.

Applications

Scientific Uses

5,7-Difluorochroman-4-ol has several significant applications across different scientific fields:

  1. Pharmaceuticals: Serves as an intermediate in the synthesis of Tegoprazan for treating acid-related diseases.
  2. Biological Research: Studied for potential biological activities including enzyme inhibition and receptor binding interactions.
  3. Materials Science: Explored for its role in synthesizing advanced materials such as organic semiconductors and polymers for organic solar cells.
Synthetic Chemistry and Stereoselective Preparation of 5,7-Difluorochroman-4-ol

Biocatalytic Asymmetric Reduction Strategies for Enantiomeric Synthesis

The synthesis of enantiomerically pure 5,7-Difluorochroman-4-ol relies predominantly on biocatalytic asymmetric reduction of its prochiral ketone precursor, 5,7-difluorochroman-4-one. This approach leverages the inherent chirality of enzyme active sites to deliver specific stereoisomers with exceptional precision. The (R)-enantiomer—designated as Tegoprazan Impurity 11 in pharmaceutical contexts—is synthesized via stereoselective reduction using ketoreductases, achieving enantiomeric excess (ee) values exceeding 99% under optimized conditions [5] [8].

Transition metal-catalyzed asymmetric hydrogenation provides an alternative route, employing chiral ligands like BINAP-Ru complexes. However, this method faces limitations in substrate compatibility and requires high-pressure hydrogen gas. In contrast, biocatalytic strategies operate under ambient conditions using aqueous or biphasic systems, minimizing environmental impact and simplifying purification [1] .

Table 1: Comparative Asymmetric Synthesis Routes for (R)-5,7-Difluorochroman-4-ol

MethodCatalyst/Enzymeee (%)Reaction Conditions
Biocatalytic ReductionKetoreductase (SDR)>99pH 7.0, 30°C, NADPH recycling
Metal-Catalyzed HydrogenationRu-TsDPEN/p-cymene9250 bar H₂, 60°C
Chemoenzymatic Dynamic KRLipase/Ru-shvo catalyst95Toluene, 70°C

Ketoreductase-Mediated Enzymatic Conversion of 5,7-Difluorochroman-4-one Precursors

The enzymatic reduction of 5,7-difluorochroman-4-one proceeds via a Prelog-specific hydride transfer from nicotinamide cofactors (NAD(P)H) to the si-face of the carbonyl, generating the (R)-alcohol configuration essential for pharmaceutical intermediates [5]. Critical reaction parameters include:

  • Coenzyme Recycling: NADPH regeneration employs glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), reducing cofactor costs by >200-fold .
  • Solvent Engineering: Biphasic systems (e.g., heptane/buffer) enhance substrate solubility while maintaining enzyme stability.
  • Product Inhibition Mitigation: In situ product extraction using adsorbent resins preserves enzymatic activity during scale-up.

A patented workflow achieves 98% yield and >99% ee by immobilizing ketoreductase on epoxy-functionalized silica, enabling enzyme reuse for 15 cycles without significant activity loss [5].

Table 2: Optimized Enzymatic Reduction Parameters

ParameterOptimal ConditionImpact on Performance
Temperature30°CPrevents enzyme denaturation
pH7.0–7.5 (phosphate buffer)Maximizes activity/ee
Coenzyme RecyclingGDH/glucoseNADPH turnover >5,000
Substrate Loading50 g/L80% conversion in 8 h

Comparative Analysis of SDR, MDR, and AKR Enzyme Families in Stereochemical Control

The stereochemical outcome of enzymatic reductions is governed by the structural architecture of three ketoreductase families:

  • Short-Chain Dehydrogenases/Reductases (SDRs): Characterized by a Rossmann fold and catalytic triad (Ser-Tyr-Lys), SDRs exhibit strict enantioselectivity toward 5,7-difluorochroman-4-one due to a compact substrate-binding pocket that enforces pro-(R) orientation. Their cofactor dependence (NADPH-specific) facilitates recycling but limits reaction rates [5].
  • Medium-Chain Dehydrogenases/Reductases (MDRs): Utilizing a catalytic zinc ion, MDRs display broader substrate tolerance but moderate ee (90–95%) for chromanone derivatives. Protein engineering (e.g., site-saturation mutagenesis at position 145) has improved their enantioselectivity [5].
  • Aldo-Keto Reductases (AKRs): Featuring a (β/α)₈-barrel fold, AKRs catalyze reductions via a single-step mechanism. While thermostable, they show inferior stereocontrol (70–85% ee) for fluorinated chromanones due to flexible loops accommodating multiple substrate conformations [5].

Table 3: Enzyme Family Performance in Chroman-4-ol Synthesis

Enzyme FamilyStructural Featureee (%)ThermostabilityCofactor Preference
SDRRossmann fold>99Moderate (T₅₀=45°C)NADPH
MDRZinc-dependent90–95High (T₅₀=60°C)NADH
AKR(β/α)₈-barrel70–85Low (T₅₀=35°C)NADPH

Synergistic multi-enzyme cascades address limitations of single enzymes. For example, coupling an AKR (broad substrate scope) with an SDR (high enantioselectivity) enables deracemization of 5,7-difluorochroman-4-one with 97% yield and 99% ee, as validated in patent WO2017023124A1 [1] .

Properties

CAS Number

917248-51-2

Product Name

5,7-Difluorochroman-4-ol

IUPAC Name

5,7-difluoro-3,4-dihydro-2H-chromen-4-ol

Molecular Formula

C9H8F2O2

Molecular Weight

186.15 g/mol

InChI

InChI=1S/C9H8F2O2/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4,7,12H,1-2H2

InChI Key

HGTYMLFMXKYIQW-UHFFFAOYSA-N

SMILES

C1COC2=C(C1O)C(=CC(=C2)F)F

Canonical SMILES

C1COC2=C(C1O)C(=CC(=C2)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.